

Pangamic Acid in Cell Culture: A Review of Components and In Vitro Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitamin B15

Cat. No.: B577764

[Get Quote](#)

Introduction: The Pangamic Acid Controversy

Pangamic acid, often marketed as "**Vitamin B15**," is a substance surrounded by considerable scientific controversy. First isolated in the mid-20th century, it was purported to have a range of health benefits, from enhancing athletic performance to treating a variety of diseases. However, "pangamic acid" does not have a single, universally recognized chemical identity.[\[1\]](#)[\[2\]](#) Formulations sold under this name have varied widely in their composition, and attempts to reproduce the original claimed synthesis have been unsuccessful.[\[1\]](#)

This lack of a standard chemical definition makes it impossible to provide a singular set of application notes and protocols for "pangamic acid." Research that uses this term is often difficult to interpret and reproduce due to the ambiguity of the substance being studied.[\[1\]](#)

However, analyses of various products marketed as "pangamic acid" have identified several key components, most notably N,N-Dimethylglycine (DMG) and Diisopropylamine Dichloroacetate (DADA).[\[2\]](#) While there is a significant lack of robust scientific literature on "pangamic acid" as a whole, some in vitro studies have been conducted on these individual components.

This document provides an overview of the available in vitro data for DMG and DADA, presenting it in the form of application notes for researchers, scientists, and drug development professionals. It is crucial to note that the research on these compounds is limited and, in the case of DADA, includes significant safety concerns regarding mutagenicity.[\[3\]](#)

Section 1: N,N-Dimethylglycine (DMG) in Cell Culture

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine and is an intermediate in the metabolism of choline. In vitro studies have suggested that DMG possesses antioxidant and anti-inflammatory properties and may influence cell proliferation and migration.

Quantitative Data Summary: N,N-Dimethylglycine (DMG)

The following tables summarize key quantitative findings from in vitro studies on DMG.

Table 1: Effect of N,N-Dimethylglycine on In Vitro Development of Bovine Embryos under Oxidative Stress[4]

Treatment Group	Blastocyst Development Rate (%)	Total Cell Number (Mean ± SD)
20% O ₂ , no DMG	25.0%	100.2 ± 25.4
20% O ₂ , 0.1 μM DMG	38.9%	115.5 ± 28.7
5% O ₂ , no DMG	41.7%	118.9 ± 30.1
Control (no H ₂ O ₂)	65.0%	Not Reported
0.5 mM H ₂ O ₂	14.3%	Not Reported
0.5 mM H ₂ O ₂ + 0.1 μM DMG	57.1%	Not Reported

Table 2: Effect of N,N-Dimethylglycine Sodium Salt (DMG-Na) on Human Keratinocyte (HaCaT) Viability and Proliferation[1][5]

DMG-Na Concentration	Cell Viability (MTT Assay, % of Control at 72h)	Ki67 Positive Cells (% of Control at 48h)
0.00005%	~110%	~115%
0.0005%	~115%	~120%
0.005%	~120%	~125%

Table 3: Anti-Inflammatory Effects of DMG-Na on Human Keratinocytes (HaCaT)[5][6]

Inflammatory Stimulus	Measured Marker	DMG-Na Treatment	Relative Expression (Fold Change vs. Stressed)
Poly-IC (TLR3 agonist)	IL-6 mRNA	0.005% DMG-Na	~0.6
Poly-IC (TLR3 agonist)	IL-8 mRNA	0.005% DMG-Na	~0.7
IFNy + TNF α	CXCL10 mRNA	0.005% DMG-Na	~0.5
UVB Irradiation	IL-6 mRNA	0.005% DMG-Na	Significantly Reduced
UVB Irradiation	TNF α mRNA	0.0005% & 0.005% DMG-Na	Significantly Reduced

Experimental Protocols: N,N-Dimethylglycine (DMG)

Protocol 1: In Vitro Bovine Embryo Development Assay[4]

This assay evaluates the effect of a compound on the development of in vitro-produced (IVP) bovine embryos, particularly under conditions of oxidative stress.

- Oocyte Maturation and Fertilization:
 - Mature bovine cumulus-oocyte complexes in vitro for 22-24 hours.
 - Fertilize matured oocytes in vitro with frozen-thawed bull semen.
- Embryo Culture:
 - Culture presumptive zygotes in a chemically defined medium (e.g., modified synthetic oviduct fluid, mSOF).
- Experimental Conditions:

- Oxygen Tension: Culture embryos under either standard atmospheric oxygen (~20%) or physiological oxygen levels (~5%) to modulate baseline oxidative stress.
- DMG Treatment: Supplement the culture medium with N,N-Dimethylglycine at the desired concentration (e.g., 0.1 μ M).
- Induced Oxidative Stress: For acute stress studies, add hydrogen peroxide (H_2O_2) to the culture medium at a final concentration of 0.5 mM.

- Endpoint Analysis:
 - Blastocyst Rate: Determine the percentage of zygotes that develop to the blastocyst stage by day 8 via morphological assessment.
 - Cell Number: Stain blastocysts with dyes that differentiate between inner cell mass and trophectoderm cells (e.g., Hoechst 33342 and propidium iodide) to determine the total cell number using fluorescence microscopy.

Protocol 2: Keratinocyte Scratch (Wound Healing) Assay[6]

This assay assesses the effect of a compound on the migration of keratinocytes, mimicking the process of wound re-epithelialization.

- Cell Culture:
 - Culture human epidermal keratinocytes (e.g., HaCaT cell line) in a suitable medium (e.g., DMEM) in multi-well plates until they form a confluent monolayer.
- Scratch Formation:
 - Create a uniform, straight scratch through the center of the cell monolayer using a sterile pipette tip (e.g., p200).
- Treatment:
 - Remove the medium and wash the cells to remove detached cells.

- Add fresh medium containing the test compound (DMG-Na at various concentrations) or a vehicle control.
- Imaging:
 - Image the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope. Ensure the same field of view is imaged each time.
- Data Analysis:
 - Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
 - Calculate the rate of wound closure as the percentage decrease in the open area over time.

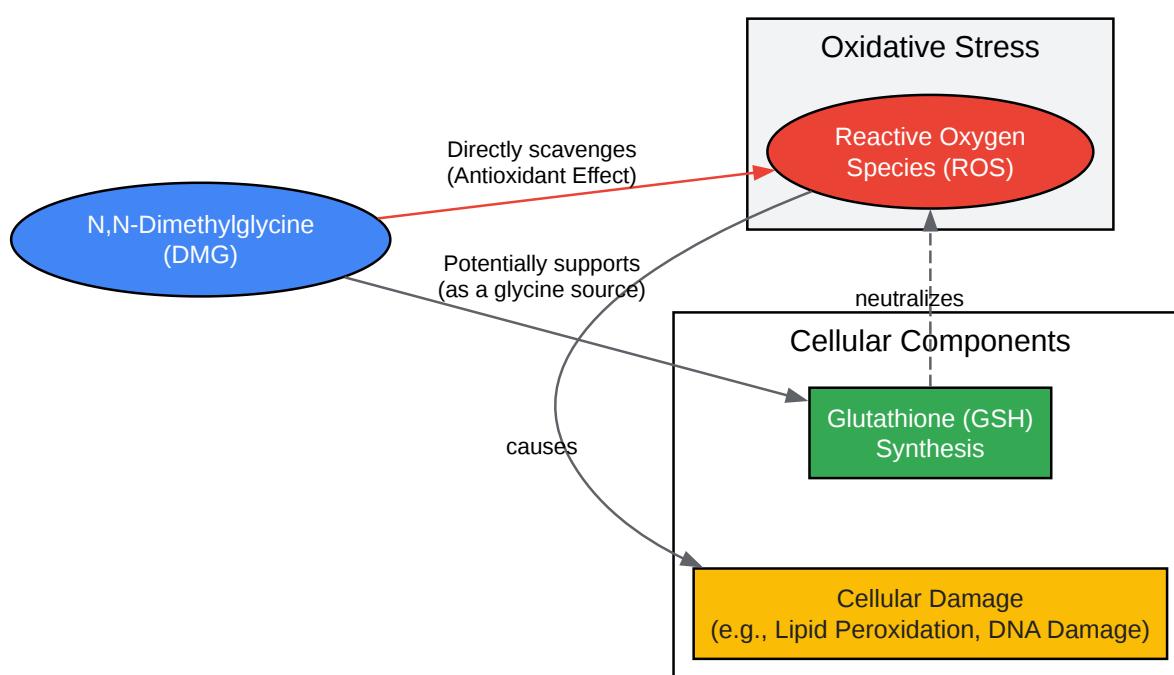
Protocol 3: Cellular Antioxidant Activity Assay[7]

This assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS).

- Cell Culture:
 - Seed cells (e.g., HaCaT) in a 96-well black, clear-bottom plate and allow them to reach confluence.
- Loading with DCFH-DA Probe:
 - Add 50 µL of DCFH-DA probe solution to all wells.
- Treatment:
 - Add 50 µL of the test compound (DMG) or a positive control (e.g., Quercetin) to the wells.
 - Incubate at 37°C for 60 minutes.
- Induction of Oxidative Stress:
 - Carefully remove the solution and wash the cells three times with DPBS or HBSS.

- Add 100 μ L of a free radical initiator solution to all wells.
- Measurement:
 - Immediately begin reading the fluorescence intensity at 37°C with an excitation wavelength of \sim 480 nm and an emission wavelength of \sim 530 nm using a fluorescent microplate reader.

Visualizations: N,N-Dimethylglycine (DMG)



[Click to download full resolution via product page](#)

Caption: Potential antioxidant mechanisms of N,N-Dimethylglycine (DMG).

Section 2: Diisopropylamine Dichloroacetate (DADA) in Cell Culture

Diisopropylamine Dichloroacetate (DADA) is another compound that has been identified in some "pangamic acid" formulations. It is a salt of dichloroacetate (DCA), a known inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA can shift cellular metabolism

from glycolysis towards oxidative phosphorylation. This metabolic shift is the basis for its investigation as an anti-cancer agent.

WARNING: DADA and its component, diisopropylamine, have been shown to be mutagenic in the Ames Salmonella/mammalian microsome mutagenicity test.[\[3\]](#) Researchers should handle this compound with extreme caution and be aware of the potential long-term carcinogenic risks.

Quantitative Data Summary: Diisopropylamine Dichloroacetate (DADA)

Table 4: Synergistic Anti-Cancer Effects of Fenbendazole (FZ) and DADA on A549 Lung Cancer Cells[\[8\]](#)

Treatment (48h)	Relative Cell Viability (% of Control)	Relative Glucose Uptake (% of Control)	Relative Lactate Production (% of Control)
FZ (0.2 μ M)	~80%	~85%	~90%
DADA (10 mM)	~75%	~70%	~60%
FZ (0.2 μ M) + DADA (10 mM)	~40%	~50%	~45%

Experimental Protocols: Diisopropylamine Dichloroacetate (DADA)

Protocol 4: Cancer Cell Viability Assay (MTT Assay)

- Cell Seeding:
 - Seed cancer cells (e.g., A549) in a 96-well plate at a density that will not reach full confluence by the end of the experiment. Allow cells to adhere overnight.
- Treatment:
 - Treat cells with various concentrations of DADA (e.g., 0-20 mM) and/or other compounds (e.g., Fenbendazole). Include a vehicle control.

- Incubation:
 - Incubate for the desired time period (e.g., 24, 48, 72 hours).
- MTT Addition:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- Solubilization:
 - Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Measurement:
 - Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 5: Glucose Uptake and Lactate Production Assay[8]

- Cell Culture and Treatment:
 - Culture cancer cells (e.g., A549) to a suitable confluence in multi-well plates.
 - Treat the cells with DADA or control for the desired time (e.g., 24-48 hours).
- Sample Collection:
 - Collect the cell culture medium for lactate analysis.
 - Lyse the cells for protein quantification to normalize the data.
- Glucose Uptake Measurement:
 - Use a commercially available colorimetric or fluorescent glucose uptake assay kit (e.g., based on 2-deoxyglucose). Follow the manufacturer's instructions.
- Lactate Production Measurement:

- Use a commercially available colorimetric or fluorometric lactate assay kit. Follow the manufacturer's instructions to measure the lactate concentration in the collected culture medium.
- Data Analysis:
 - Normalize the glucose uptake and lactate production values to the total protein content of the cells in each well.

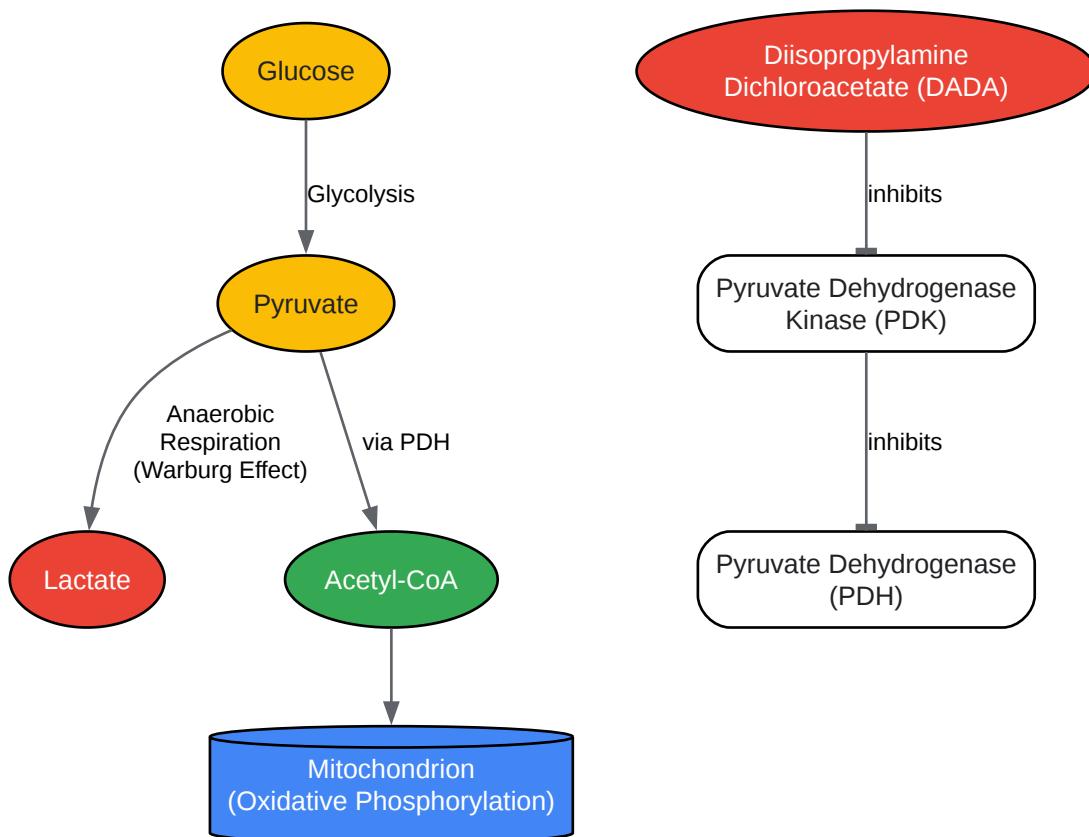
Protocol 6: Clonogenic Survival Assay[9][10]

This assay assesses the ability of a single cell to form a colony after treatment, measuring long-term cell survival.

- Cell Preparation:
 - Prepare a single-cell suspension of the target cancer cells.
- Cell Seeding:
 - Seed a low, known number of cells into multi-well plates or petri dishes. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
- Treatment:
 - Allow cells to adhere for a few hours, then treat with various concentrations of DADA. For radiosensitization studies, irradiate the cells after DADA treatment.
- Incubation:
 - Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (defined as ≥ 50 cells) are formed.
- Staining and Counting:
 - Fix the colonies with a solution like 6% glutaraldehyde.
 - Stain the colonies with 0.5% crystal violet.

- Count the number of colonies in each dish.
- Data Analysis:
 - Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Visualizations: Diisopropylamine Dichloroacetate (DADA)



[Click to download full resolution via product page](#)

Caption: DADA's proposed mechanism of action on cancer cell metabolism.

Conclusion

The term "pangamic acid" is scientifically ambiguous and does not refer to a single, defined chemical compound. Researchers interested in the biological activities attributed to "pangamic

acid" should focus on its known components, such as N,N-Dimethylglycine (DMG) and Diisopropylamine Dichloroacetate (DADA).

The available in vitro data suggests that DMG may have potential applications as an antioxidant and anti-inflammatory agent. In contrast, DADA's primary area of investigation is in cancer therapy due to its ability to modulate cellular metabolism. However, the significant safety concerns associated with DADA, particularly its mutagenicity, necessitate extreme caution and further investigation.

The protocols and data presented here are intended to serve as a starting point for researchers. It is essential to optimize these protocols for specific cell lines and experimental conditions and to interpret the results within the context of the limited and often controversial body of literature surrounding these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Pangamic Acid in Cell Culture: A Review of Components and In Vitro Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577764#pangamic-acid-in-cell-culture-media-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com